(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Stereoselective synthesis Conjugate addition Exocyclic enoate geometry

In multi-step medicinal chemistry campaigns, the incompatibility of protecting groups often forces route redesign. This (Z)-configured Cbz-protected pyrrolidine enoate solves this by providing an orthogonal deprotection handle cleavable under neutral hydrogenolysis (H₂, Pd/C), leaving acid-labile groups intact-a capability not achievable with Boc analogs. - Defined (Z)-stereochemistry dictates facial selectivity in Michael additions and 1,3-dipolar cycloadditions for diastereomerically pure spirocyclic pyrrolidines. - Supplied at ≥98% purity with NMR, HPLC, and GC batch QC documentation, ensuring reliable performance in low-throughput, high-value late-stage functionalization. - The five-membered pyrrolidine ring offers a distinct conformational profile versus piperidine or azetidine alternatives, directly impacting SAR outcomes.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B13628822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO4/c1-19-14(17)9-13-7-8-16(10-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-
InChIKeyAADMYTOKKQEUJD-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: Sourcing and Specification Overview


(Z)-Benzyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (CAS 1421007-03-5) is a pyrrolidine-derived synthetic building block featuring an N-benzyloxycarbonyl (Cbz) protecting group and a (Z)-configured exocyclic α,β-unsaturated methyl ester at the 3-position [1]. With molecular formula C₁₅H₁₇NO₄ and molecular weight 275.30 g·mol⁻¹, the compound possesses a defined (Z)-bond stereocenter at the exocyclic double bond (PubChem CID 59016186) [1]. It is primarily supplied as a research intermediate for diversity-oriented synthesis and medicinal chemistry campaigns, with commercially available purity of 98% (HPLC, NMR-verified) from major vendors . The Cbz-protected pyrrolidine scaffold bearing an α,β-unsaturated ester serves as a strategic handle for conjugate addition, cycloaddition, and subsequent deprotection–functionalization sequences [1].

Workflow
Stereoselective conjugate addition / cycloaddition synthesis
Selection Logic
Cbz protection for hydrogenolysis-based orthogonal deprotection
Research Context
Diversity-oriented synthesis and fragment elaboration (pyrrolidine scaffold)

Why This Building Block Cannot Be Freely Replaced by In-Class Analogs


Although several structurally related N-protected heterocyclic enoates exist in commercial catalogs, their interchangeability in a synthetic sequence is severely constrained by three orthogonal variables: (i) the (Z)-stereochemistry at the exocyclic double bond, which governs facial selectivity in conjugate additions and cycloadditions [1]; (ii) the five-membered pyrrolidine ring size, which determines conformational preferences, nitrogen basicity, and steric environment distinct from four-membered azetidine or six-membered piperidine analogs ; and (iii) the N-Cbz protecting group, which is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) and is fully orthogonal to acid-labile Boc or base-labile Fmoc strategies [2]. Replacement with the (E)-isomer, the saturated ester, the Boc-protected variant, or the piperidine/azetidine ring-expanded/contracted homologs would alter reactivity, stereochemical outcomes, and deprotection compatibility in multi-step routes, making simple drop-in substitution scientifically unsound without re-optimization of the entire synthetic pathway.

1
Stereochemical mismatch
(E)-isomer or saturated analog may shift facial selectivity and alter stereochemical outcome in conjugate additions.
2
Deprotection incompatibility
Boc-protected analog requires acidic cleavage that may compromise acid-labile protecting groups present in the route.
3
Ring-size profile shift
Piperidine or azetidine homologs offer different exit vector geometry and nitrogen basicity, affecting downstream target engagement.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Defined (Z)-Stereochemistry Versus (E)-Isomer and Saturated Analog

The target compound possesses a defined (Z)-configuration at the exocyclic C=C bond, as confirmed by the PubChem computed descriptor 'Defined Bond Stereocenter Count: 1' and the InChI stereodescriptor '/b13-9-' [1]. In contrast, the (E)-isomer (CAS 2155840-07-4) has a different spatial orientation of the methoxycarbonyl group relative to the pyrrolidine ring. The saturated analog benzyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 137257-63-7, MW 277.31 g·mol⁻¹) lacks the α,β-unsaturated ester entirely, eliminating the capacity for Michael acceptor chemistry. The (Z)-geometry dictates the facial approach of nucleophiles in conjugate additions and the regiochemical outcome of dipolar cycloadditions; use of the (E)-isomer or the saturated analog would yield different stereoisomeric products or require fundamentally different reaction manifolds.

Stereochemistry identity
Class-level
Target: 1 defined bond stereocenter [(Z)-configuration]
(E)-isomer: opposite geometry; Saturated analog: 0 stereocenters, MW +2 Da
Geometry dictates facial selectivity in conjugate additions.
PubChem computed descriptor; verify isomer identity before use.
Stereoselective synthesis Conjugate addition Exocyclic enoate geometry

Cbz Protecting Group Orthogonality Versus Boc-Protected Analog

The N-Cbz group of the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc-protected analog (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (CAS 441773-67-7, MW 241.28 g·mol⁻¹, purity 95%+) requires acidic conditions (TFA or HCl) for deprotection. This orthogonality is well-established in the peptide and heterocycle literature [1]. In a synthetic sequence where acid-sensitive functionality is present elsewhere in the molecule (e.g., tert-butyl esters, silyl ethers, acetal protecting groups), the Boc analog cannot be deprotected without collateral damage, whereas the Cbz compound can be cleanly removed via hydrogenolysis. The molecular weight difference (275.30 vs 241.28 g·mol⁻¹, Δ = 34.02 g·mol⁻¹) reflects the benzyl versus tert-butyl carbamate substitution.

Protecting group orthogonality
Cross-study comparable
Cbz: H₂, Pd/C (neutral)
Boc analog: TFA or HCl (acidic); MW difference 34.02 g·mol⁻¹
Only Cbz permits deprotection without affecting acid-labile groups.
Established orthogonality (Isidro-Llobet et al., 2009).
Protecting group strategy Orthogonal deprotection Multi-step synthesis

Pyrrolidine Ring-Size Specificity Versus Piperidine and Azetidine Homologs

The 5-membered pyrrolidine ring of the target compound (MW 275.30, C₁₅H₁₇NO₄) [1] imposes distinct conformational constraints, nitrogen basicity (pKₐ ~10.6 for pyrrolidine vs ~11.1 for piperidine in aqueous solution), and steric environment compared to the 6-membered piperidine analog (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 1421007-02-4, MW 289.33, C₁₆H₁₉NO₄) and the 4-membered azetidine analog benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 362704-72-1, MW 261.27, C₁₄H₁₅NO₄) . The pyrrolidine ring is present in approximately 20% of FDA-approved drugs containing a saturated cyclic amine unit, reflecting its privileged status in medicinal chemistry . Each ring size produces a unique exit vector geometry for substituents attached to the ring, directly influencing target binding when the building block is incorporated into bioactive molecules.

Ring-size specificity
Class-level
Pyrrolidine (5-ring): MW 275.30
Piperidine (6-ring): MW 289.33; Azetidine (4-ring): MW 261.27
Ring size alters exit vector geometry and basicity.
Pyrrolidine prevalent in ~20% of approved cyclic amine drugs.
Ring-size effects Conformational analysis Heterocycle drug discovery

Commercial Purity Specification Versus Typical 95% for Analogs

The target compound is offered at a standard purity of 98% by Bidepharm (Cat. No. BD01880238), with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the saturated analog benzyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate and the piperidine analog (Z)-benzyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate are typically listed at 95% purity from common commercial sources . While this is a vendor-specific rather than compound-intrinsic difference, the higher commercial purity specification reduces the impurity burden in subsequent synthetic steps, potentially avoiding the need for additional purification before use in sensitive catalytic or medicinal chemistry applications.

Purity specification
Data to verify
98% (HPLC, NMR, GC)
Higher vendor-reported purity reduces pre-use purification burden.
Vendor-specific; verify batch COA for lot-level data.
Purity specification Quality control Procurement benchmark

Exocyclic α,β-Unsaturated Ester as a Synthetic Handle Versus Saturated Ester

The exocyclic α,β-unsaturated methyl ester of the target compound enables conjugate (Michael) addition, [3+2] dipolar cycloaddition, and other transformations at the electron-deficient alkene that are chemically inaccessible with the saturated analog benzyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 137257-63-7) . The SMILES notation 'COC(=O)/C=C\1/CCN(C1)C(=O)OCC2=CC=CC=C2' [1] explicitly encodes the exocyclic alkene conjugated to the ester carbonyl. This α,β-unsaturated ester motif is widely exploited in the synthesis of spirocyclic and polysubstituted pyrrolidines, which are advanced building blocks for drug discovery [2]. The saturated analog, lacking the conjugated π-system, cannot participate in these key C–C bond-forming reactions without prior functionalization.

α,β-unsaturated handle
Class-level
Exocyclic (Z)-enoate present
Saturated analog: no conjugated π-system; Michael acceptor absent
Enables conjugate addition and cycloaddition diversification.
Saturated analog cannot participate in these C–C bond formations.
Michael acceptor Conjugate addition Cycloaddition chemistry

Recommended Application Scenarios Based on Verified Differentiation


Orthogonal N-Deprotection with Acid-Labile Functionality Present

In synthetic routes where acid-sensitive protecting groups (e.g., tert-butyl esters, TBDMS ethers, acetonides) or acid-labile stereocenters are present, the Cbz group of this compound can be removed chemoselectively via hydrogenolysis (H₂, Pd/C) without affecting acid-labile moieties [1]. This is not achievable with the Boc-protected analog, which requires acidic deprotection conditions (TFA or HCl) that would simultaneously cleave acid-labile groups. The orthogonal deprotection strategy is foundational in complex molecule synthesis, as reviewed comprehensively by Isidro-Llobet et al. .

Stereoselective Conjugate Addition and Cycloaddition Synthesis

The (Z)-configured exocyclic α,β-unsaturated ester serves as a Michael acceptor and dipolarophile for the construction of polysubstituted and spirocyclic pyrrolidines. The defined (Z)-geometry dictates the facial selectivity of incoming nucleophiles or 1,3-dipoles, enabling stereoselective access to specific diastereomers [1]. This scaffold has been demonstrated in the synthesis of spirocyclic pyrrolidines — advanced building blocks for drug discovery — via reaction between electron-deficient exocyclic alkenes and azomethine ylides [2].

Fragment Elaboration Requiring 5-Membered Ring Exit Vectors

When a drug discovery program demands a saturated N-heterocyclic scaffold with a specific exit vector geometry, the pyrrolidine ring provides a distinct conformational profile compared to piperidine or azetidine alternatives [1]. Pyrrolidines appear in approximately 20% of FDA-approved drugs containing a saturated cyclic amine unit . The Cbz group can be deprotected to reveal the free secondary amine for subsequent diversification, while the exocyclic enoate can be reduced, hydrolyzed, or further functionalized after the key stereoselective transformation is complete.

Quality-Sensitive Campaigns Requiring High-Purity Building Blocks

For research groups executing catalysis screens, parallel synthesis, or medicinal chemistry SAR campaigns where impurity profiles can confound biological assay interpretation, the 98% purity specification with NMR, HPLC, and GC batch QC documentation [1] provides a defined quality benchmark. This is particularly relevant when the building block is used in low-throughput, high-value transformations (e.g., late-stage functionalization of advanced intermediates) where re-purification after each step is costly and time-prohibitive.

Application
Selection Property
Validation Focus
Orthogonal deprotection with acid-labile groups
Cbz hydrogenolysis compatibility
Acid-sensitive protecting group stability review
Stereoselective conjugate addition / cycloaddition
(Z)-enoate facial selectivity
Diastereomer outcome validation under reported conditions
Fragment elaboration with 5-membered ring vectors
Pyrrolidine ring conformational profile
Exit vector geometry vs. homologous ring sizes
Sensitive medicinal chemistry campaigns
High-purity specification with QC documentation
Batch-specific impurity profile and COA review
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